molecular formula C10H11F4NO B1386798 1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine CAS No. 1019602-76-6

1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine

Cat. No.: B1386798
CAS No.: 1019602-76-6
M. Wt: 237.19 g/mol
InChI Key: XMYLIMVFYINLJN-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine is a fluorinated ethylamine derivative featuring a phenyl ring substituted with a fluorine atom at the 3-position and a trifluoroethoxy group (-OCH₂CF₃) at the 4-position. Its molecular formula is C₁₀H₁₁F₄NO, with an estimated molar mass of 225.19 g/mol (calculated from atomic weights). The compound’s structure combines electron-withdrawing fluorine atoms and a trifluoroethoxy group, enhancing metabolic stability and bioavailability—common traits in fluorinated pharmaceuticals .

Properties

IUPAC Name

1-[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F4NO/c1-6(15)7-2-3-9(8(11)4-7)16-5-10(12,13)14/h2-4,6H,5,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYLIMVFYINLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OCC(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boron reagents under mild conditions . The process can be summarized as follows:

    Preparation of the Aryl Boronic Acid: The aryl boronic acid is synthesized by reacting the corresponding aryl halide with a boron reagent.

    Suzuki-Miyaura Coupling: The aryl boronic acid is then coupled with an appropriate fluoro-substituted aryl halide in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and purification techniques is crucial to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluoro or trifluoroethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Biological Activity

1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine, also known by its CAS number 2504203-60-3, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects and molecular interactions.

The molecular formula of this compound is C10H12ClF4NOC_{10}H_{12}ClF_4NO, with a molecular weight of 273.65 g/mol. The compound features a trifluoroethoxy group, which enhances its lipophilicity and may influence its biological interactions.

Pharmacological Potential

The compound has been evaluated for various pharmacological activities:

Molecular Docking Studies

Molecular docking studies have indicated that compounds similar to this compound can effectively bind to the active sites of various targets such as VEGFR-2. The binding energies calculated in these studies often correlate with the inhibitory potency observed in biological assays .

Study on Structural Modifications

Research has highlighted the importance of structural modifications in enhancing biological activity. For instance, modifications to the terminal hydrophobic tail of related compounds improved binding affinity and selectivity for dopamine transporters . While direct studies on this compound are sparse, these findings suggest that similar modifications could be beneficial.

ADMET Analysis

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analyses have been performed on compounds structurally related to this compound. These studies generally indicate favorable profiles concerning safety and efficacy . Such analyses are crucial for evaluating the therapeutic potential of new compounds.

Data Summary Table

Property Value
CAS Number2504203-60-3
Molecular FormulaC10H12ClF4NO
Molecular Weight273.65 g/mol
Potential TargetVEGFR-2
IC50 (related compound)65 nM (VEGFR-2)
Cytotoxicity (HepG2)21.00 μM
Cytotoxicity (MCF-7)26.10 μM

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with three analogs:

Compound Name & CAS Molecular Formula Molar Mass (g/mol) Substituents (Phenyl Ring) Notable Properties (if available)
Target: 1-[3-Fluoro-4-(OCH₂CF₃)-phenyl]-ethylamine C₁₀H₁₁F₄NO ~225.19* 3-F, 4-OCH₂CF₃ Higher polarity due to OCH₂CF₃; dual fluorination enhances metabolic stability
Compound A: (1R)-1-[3-Fluoro-4-(CF₃)-phenyl]ethylamine (CAS 1079656-75-9) C₉H₉F₄N 207.17 3-F, 4-CF₃ pKa = 8.24; stored under inert gas; higher lipophilicity due to CF₃
Compound B: 1-[4-(OCH₂CF₃)-phenyl]ethylamine (CAS 942938-39-8) C₁₀H₁₂F₃NO 207.21 4-OCH₂CF₃ (no 3-F) Lower steric hindrance; absence of 3-F may reduce electronic effects
Compound C: 2-[4-(CF₃)-phenyl]ethylamine (CAS N/A) C₉H₁₀F₃N 189.18 4-CF₃ (no 3-F) Simplest structure; lower molecular weight may improve solubility

Note: Molar mass for the target compound is estimated based on molecular formula; explicit data were unavailable in evidence.

Key Differences and Implications

The 3-fluoro substituent in the target and Compound A enhances electron-withdrawing effects, which may stabilize charge interactions in biological targets (e.g., receptors or enzymes) .

Compound C’s lack of substituents beyond 4-CF₃ results in the lowest molar mass (189.18 g/mol), which may enhance passive diffusion across biological barriers .

Stereochemical Considerations: Compound A is the (1R)-enantiomer, highlighting the role of chirality in pharmacological activity.

Pharmacological and Industrial Relevance

  • Fluorinated Ethylamines in Drug Design : Fluorine atoms improve metabolic stability and binding affinity. The target compound’s dual fluorination (3-F and 4-OCH₂CF₃) balances electronic effects and polarity, making it a candidate for CNS drugs or enzyme inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine
Reactant of Route 2
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1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine

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